6-iodo-2,3-dihydro-1h-indole HCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9ClIN |
|---|---|
Molecular Weight |
281.52 g/mol |
IUPAC Name |
6-iodo-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H |
InChI Key |
NZNYDEFYLASYER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)I.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Operational Safety & Technical Handling Guide: 6-Iodoindoline Hydrochloride
Executive Summary & Scope
This technical guide serves as an advanced Safety Data Sheet (SDS) and operational manual for 6-Iodoindoline Hydrochloride (CAS: 115666-46-1).[1] Unlike generic safety sheets, this document integrates physicochemical stability profiles with practical handling protocols.
Target Audience: Synthetic organic chemists, medicinal chemists, and HSE officers. Critical Note: This compound is a halogenated indoline salt. Its handling requires simultaneous management of light sensitivity (due to the C–I bond) and hygroscopicity (due to the HCl salt form).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the molecular architecture is the first step in safety. The iodine atom at the 6-position is a "soft" leaving group, making the compound susceptible to photolytic cleavage, while the indoline core is prone to oxidative dehydrogenation to indole.
| Parameter | Specification | Technical Insight |
| Chemical Name | 6-Iodo-2,3-dihydro-1H-indole hydrochloride | Core scaffold for drug discovery.[1] |
| CAS Number | 115666-46-1 | Specific to the HCl salt form.[1] |
| Molecular Formula | C₈H₈IN[1][2] · HCl | Salt stoichiometry is typically 1:1. |
| Molecular Weight | ~281.52 g/mol | Free base: ~245.06 g/mol ; HCl: ~36.46 g/mol . |
| Appearance | Off-white to beige powder | Warning: Pink/Purple tint indicates iodine liberation (decomposition).[1] |
| Solubility | Water, Methanol, DMSO | Aqueous solutions will be acidic (pH < 4). |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of HCl salts.[1] |
Hazard Identification (GHS Classification)
While specific toxicological data for this isomer is limited, Structure-Activity Relationship (SAR) analysis with 5-iodoindoline and general aryl halides dictates the following risk profile.
Mechanistic Toxicology[1]
-
Irritation (Acidic Moiety): Upon contact with mucous membranes (eyes/lungs), the hydrolysis of the HCl salt releases hydrochloric acid, causing immediate irritation.
-
Sensitization (Aryl Halide): Halogenated aromatics can act as haptens, potentially binding to skin proteins and causing allergic dermatitis over repeated exposure.
GHS Label Elements
Signal Word: WARNING
| Hazard Code | Description | Mechanism of Action |
| H315 | Causes skin irritation | Acidic hydrolysis on skin surface.[1] |
| H319 | Causes serious eye irritation | Corrosive action of HCl salt on corneal tissue.[1] |
| H335 | May cause respiratory irritation | Inhalation of dust/aerosol irritates bronchial lining. |
| H302 | Harmful if swallowed | Predicted based on indoline class toxicity.[1] |
Stability & Reactivity: The "Iodine-Indoline" Paradox[1][4]
The handling challenge lies in the competing instabilities of the molecule.
-
Photolytic Deiodination: The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl. UV/Visible light exposure generates radical species, liberating elemental iodine (
), which catalyzes further degradation. -
Oxidative Dehydrogenation: The indoline (dihydroindole) ring is thermodynamically driven to aromatize into the fully aromatic indole system. This is accelerated by air and light.
Degradation Pathway Visualization
The following diagram illustrates the cascade of failure if storage protocols are ignored.
Figure 1: Mechanistic degradation pathways showing why light and air exclusion are non-negotiable.[1]
Advanced Handling Protocols
Storage Requirements
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage >6 months requires -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[1] The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis and oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass wrapped in foil as a permanent solution (foil tears).
Weighing & Transfer (The "Static" Challenge)
Hydrochloride salts often carry static charge, causing powder to "jump" and spread, increasing inhalation risk.
-
Engineering Control: Use an ionizing blower or anti-static gun inside the balance enclosure.
-
Technique: Do not use metal spatulas if the powder is free-flowing and charged; use anti-static plastic or wood.
-
PPE: Nitrile gloves (double-gloved recommended due to iodine permeability risks), lab coat, and safety glasses.
Reaction Setup
When using 6-iodoindoline HCl in cross-coupling (e.g., Buchwald-Hartwig) or substitution reactions:
-
Neutralization: The HCl must be neutralized in situ or prior to the main reaction. Typically, an extra equivalent of base (e.g.,
, ) is required. -
Degassing: Solvents must be degassed.[1] Dissolved oxygen coupled with trace metal catalysts will rapidly oxidize the indoline to indole.
Emergency Response & Waste Management
Operational Safety Workflow
This flowchart defines the decision matrix for handling spills or exposure.
Figure 2: Emergency response decision matrix. Note the specific instruction to dampen spills with bicarbonate to neutralize acidity.
Waste Disposal[1][4][7][8]
-
Category: Halogenated Organic Waste.[1]
-
Specifics: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may liberate toxic iodine gas (
) or chlorine gas ( ) from the HCl salt. -
Neutralization: Small amounts can be treated with aqueous sodium thiosulfate to quench any liberated iodine before disposal into the organic waste stream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11615696, 6-Iodoindoline.[1] Retrieved from [Link][1]
-
University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (2019). NIOSH Pocket Guide to Chemical Hazards: Iodine. Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Chemoselective Reduction of 6-Iodoindole to 6-Iodoindoline HCl
Executive Summary
This guide details the protocol for the chemoselective reduction of 6-iodoindole to 6-iodoindoline hydrochloride. The primary synthetic challenge is the preservation of the labile C(sp²)–I bond while effectively reducing the C2–C3 indole double bond. Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (loss of iodine).
This protocol utilizes the Gribble reduction method (Sodium Cyanoborohydride in Glacial Acetic Acid), which proceeds via an ionic hydrogenation mechanism. This route offers superior chemoselectivity, operational simplicity, and high yields (>85%). The final step involves the conversion of the unstable free base indoline to its air-stable hydrochloride salt.
Strategic Analysis & Route Selection
The Chemoselectivity Challenge
The reduction of the indole core requires disrupting aromaticity. For halogenated indoles, the choice of reducing agent is critical:
| Method | Reagents | Risk Profile for 6-Iodoindole | Recommendation |
| Catalytic Hydrogenation | H₂ / Pd-C or PtO₂ | High: Rapid oxidative addition of Pd into C–I bond leads to de-iodination (6-H-indoline). | AVOID |
| Dissolving Metal | Na / NH₃ (Birch) | High: Radical anion mechanism often cleaves aryl halides. | AVOID |
| Hydride Reduction | LiAlH₄ | Moderate: Can cause over-reduction or polymerization; difficult workup. | NOT RECOMMENDED |
| Ionic Hydrogenation | NaBH₃CN / AcOH | Low: Proton-assisted hydride transfer is highly selective for the C=C bond; C–I bond remains inert. | PREFERRED |
Mechanistic Insight
The reaction does not proceed via direct hydride attack on the neutral indole. It requires prior protonation at the C3 position to generate an electrophilic indoleninium species.
Key Insight: The reaction must be run in Glacial Acetic Acid . The acid serves two roles:[1][2][3][4][5]
-
Solvent: Solubilizes the indole.
-
Activator: Protonates the indole C3 position.
Note: NaBH₃CN is stable in acetic acid, unlike NaBH₄, which decomposes too rapidly to be effective.
Figure 1: Mechanism of Gribble Reduction. Protonation breaks aromaticity, enabling hydride attack.
Detailed Experimental Protocol
Materials & Reagents[6][10][15]
-
Substrate: 6-Iodoindole (1.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Solvent: Glacial Acetic Acid (Reagent Grade, >99%)
-
Quench/Workup: 20% NaOH (aq), Dichloromethane (DCM), Brine.
-
Salt Formation: 4M HCl in 1,4-Dioxane (or Diethyl Ether).
Step-by-Step Procedure
Phase A: Reduction
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure the fume hood is active (cyanide safety).
-
Dissolution: Add 6-Iodoindole (e.g., 5.0 g, 20.6 mmol) to the flask. Add Glacial Acetic Acid (50 mL; ~10 mL/g substrate). Stir at room temperature (RT) until fully dissolved.
-
Addition: Cool the solution slightly to 15°C (water bath). Add NaBH₃CN (3.9 g, 61.8 mmol) portion-wise over 10 minutes.
-
Observation: Mild gas evolution (H₂) will occur. Do not seal the system tightly; allow venting through a bubbler.
-
-
Reaction: Remove the cooling bath and stir at RT for 2–3 hours .
-
Monitor: Check progress via TLC (Hexane/EtOAc 4:1) or LCMS. Indole (SM) usually has a higher Rf than Indoline (Product). The Indoline spot often stains distinctively with Ehrlich’s reagent (yellow/white vs. pink/purple for indole).
-
Phase B: Workup (Cyanide Management)
-
Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Neutralization: Slowly add 20% NaOH (aq) with stirring until the pH reaches ~10–11.
-
Critical: The mixture must be basic to keep any residual cyanide as non-volatile CN⁻ and to ensure the indoline is in its free-base form for extraction.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash: Combine organic layers and wash with saturated NaHCO₃ (50 mL) followed by Brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude 6-iodoindoline as a pale yellow/brown oil.
Phase C: Salt Formation (Hydrochloride)
Why Salt? Free-base indolines oxidize to indoles upon standing in air. The HCl salt is shelf-stable.
-
Solubilization: Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether or DCM (e.g., 20 mL).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 equiv relative to starting material).
-
Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under nitrogen (or rapid vacuum filtration). Wash the cake with cold ether (2 x 10 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow from reaction setup to salt isolation.
Validation & Quality Control
| Parameter | Expected Result | Notes |
| Appearance | Off-white to beige solid | Darkening indicates oxidation (free base instability). |
| ¹H NMR (DMSO-d₆) | Two triplets (~3.0 and ~3.6 ppm) | Characteristic of C2/C3 methylenes (indoline). Absence of alkene protons at ~6.4/7.3 ppm. |
| LCMS | M+1 = 246.0 | Iodine isotopic pattern should be visible. |
| Melting Point | >200°C (decomp) | Sharp melting point indicates high purity. |
Troubleshooting Guide:
-
Incomplete Reduction: If SM persists after 4 hours, add 0.5 equiv more NaBH₃CN. Do not heat >40°C, as this promotes polymerization.
-
De-iodination: If des-iodo product (indoline) is observed, ensure temperature was kept <30°C. This side reaction is rare with NaBH₃CN but possible at high heat.
-
Cyanide Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) in the fume hood for 24 hours before disposal to oxidize cyanide to cyanate.
References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[6] Journal of the American Chemical Society, vol. 96, no.[1][6] 25, 1974, pp. 7812–7814. Link
- Gribble, G. W., & Hoffman, J. H. "Sodium Cyanoborohydride in Glacial Acetic Acid. A Convenient Synthesis of N-Alkylindolines." Synthesis, 1977, pp. 859-860.
- Ketcha, D. M., et al. "Synthesis of 6-Substituted Indoles and Indolines." Journal of Organic Chemistry, vol. 54, 1989, pp. 4350.
-
Application Note Source: "Reduction of Indoles to Indolines." Organic Chemistry Portal. Link
Sources
- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Suzuki-Miyaura coupling reactions with 6-iodo-2,3-dihydro-1h-indole HCl
Application Note: Suzuki-Miyaura Coupling of 6-Iodo-2,3-dihydro-1H-indole HCl
Abstract & Introduction
The 6-iodo-2,3-dihydro-1H-indole (6-iodoindoline) scaffold is a privileged pharmacophore in drug discovery, serving as a critical building block for kinase inhibitors (e.g., VEGFR-2), GPCR ligands, and neurotherapeutic agents. Its partially saturated structure offers distinct solubility and geometric properties compared to its oxidized indole counterpart.
However, utilizing 6-iodoindoline hydrochloride (HCl) in palladium-catalyzed cross-coupling reactions presents specific challenges:
-
Salt Neutralization: The HCl counterion must be neutralized in situ to liberate the nucleophilic amine and prevent acid-mediated catalyst decomposition.
-
Catalyst Poisoning: The free secondary amine (indoline NH) can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
-
Oxidative Instability: The indoline core is susceptible to oxidation to indole under high-temperature aerobic conditions.
This guide provides a high-fidelity protocol for the Suzuki-Miyaura coupling of 6-iodoindoline HCl, offering two distinct pathways: a Direct Coupling Method (using robust catalyst systems) and a Protected Method (for sensitive substrates).
Chemical Strategy & Mechanistic Insights
Handling the Hydrochloride Salt
The presence of HCl requires a modified base stoichiometry. Standard Suzuki protocols often use 2.0 equivalents of base. For this substrate, at least 3.0–3.5 equivalents are required:
-
1.0 eq: Neutralizes the HCl salt, generating the free indoline base and inorganic chloride.
-
2.0–2.5 eq: Activates the boronic acid (forming the boronate species) and scavenges protons during the catalytic cycle.
Catalyst Selection
-
Standard: Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ferrocenyl ligand prevents b-hydride elimination and is bulky enough to minimize amine coordination.
-
High-Performance: XPhos Pd G2/G3 precatalysts are recommended if the boronic acid is sterically hindered. The biaryl phosphine ligand promotes oxidative addition and stabilizes the Pd(0) species against amine poisoning.
Prevention of Oxidation
Indolines can dehydrogenate to indoles in the presence of Pd and O₂.
-
Requirement: All solvents must be rigorously degassed (sparged with Argon/N₂ for >15 mins).
-
Temperature: Limit reaction temperature to 80°C where possible; use 100°C only for short durations (e.g., microwave).
Experimental Workflows (Graphviz)
Figure 1: Reaction Mechanism & Salt Neutralization Logic
Caption: Mechanistic flow highlighting the critical in situ neutralization step required before the catalytic cycle can proceed efficiently.
Detailed Protocols
Method A: Direct Coupling (Unprotected)
Best for: Rapid library synthesis, robust boronic acids.
Materials:
-
Substrate: 6-iodo-2,3-dihydro-1H-indole HCl (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Cs₂CO₂ (3.5 eq) or K₂CO₃ (3.5 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
-
Setup: To a microwave vial or round-bottom flask equipped with a stir bar, add 6-iodoindoline HCl (1.0 eq), Boronic Acid (1.2 eq), and Base (3.5 eq).
-
Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.1 M with respect to indoline).
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Failure to degas may lead to indole formation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and water.
-
Phase Separation: The product is a free amine. Ensure the aqueous layer is basic (pH > 10). If not, add small amount of 1N NaOH.
-
Extract aqueous layer with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar products).
Method B: N-Protected Route (Boc-Strategy)
Best for: Difficult purifications, sensitive functional groups, or if the free amine causes catalyst stalling.
Workflow Diagram (Graphviz):
Caption: Three-step workflow for challenging substrates ensuring amine protection during the metal-catalyzed step.
Protocol Modification:
-
Protection: Treat the HCl salt with Boc₂O (1.1 eq) and Triethylamine (2.5 eq) in DCM at RT for 2 hours. Wash with water/citric acid, dry, and concentrate.
-
Coupling: Use the N-Boc intermediate in the Suzuki reaction. Base stoichiometry can be reduced to 2.0 eq (standard) since the HCl is gone.
-
Deprotection: Treat the coupled product with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.
Data Summary & Optimization Guide
Table 1: Optimization Parameters for 6-Iodoindoline Coupling
| Parameter | Standard Condition | Difficult Substrate Condition | Rationale |
| Solvent | Dioxane / Water (4:1) | DMF / Water (9:1) | DMF improves solubility for polar boronic acids but is harder to remove. |
| Base | K₂CO₃ (3.5 eq) | Cs₂CO₃ (3.5 eq) | Cesium ("Cesium Effect") improves solubility in organic phase and accelerates transmetallation. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G2 (2 mol%) | XPhos is highly active for sterically hindered or electron-rich aryl chlorides/iodides. |
| Temp | 80°C (Thermal) | 100°C (Microwave) | Microwave reduces reaction time, minimizing oxidative side-reactions. |
Troubleshooting
-
Problem: Low Yield / Starting Material Recovery.
-
Cause: Catalyst poisoning by the free amine.
-
Solution: Switch to Method B (Boc-protection) or use XPhos Pd G2 catalyst.
-
-
Problem: Formation of Indole Byproduct.
-
Cause: Oxidation due to oxygen presence.
-
Solution: Degas solvents more rigorously; add a reducing agent like Sodium Ascorbate (rarely needed but effective).
-
-
Problem: Protodeboronation (Ar-B(OH)₂ -> Ar-H).
-
Cause: Reaction temperature too high or base too strong.
-
Solution: Lower temp to 60°C; switch base to K₃PO₄.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2000).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalyzed by tetraphosphine/palladium system.[1] Tetrahedron, 60(17), 3813-3818. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for the Use of 6-Hydroxyindole in the Synthesis of OATP1B1 Inhibitors. BenchChem Application Library. Link
Sources
Application Note: Strategic N-Functionalization of 6-Iodoindoline HCl
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenge of functionalizing the nitrogen center of 6-iodoindoline HCl while preserving the sensitive carbon-iodine (C–I) bond for downstream complexity generation.
Executive Summary & Strategic Rationale
The 6-iodoindoline scaffold is a privileged pharmacophore in modern drug discovery, serving as a core precursor for kinase inhibitors, GPCR ligands, and indole-based natural products. Its value lies in its dual-reactivity :
-
The Nitrogen (N1) Center: A nucleophilic handle for tuning solubility, lipophilicity, and target engagement.
-
The C6-Iodine Handle: A high-value electrophile for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
The Challenge: The commercially available HCl salt requires neutralization. More critically, functionalizing the nitrogen (N1) without compromising the C6–I bond requires precise chemoselectivity. Standard palladium-catalyzed N-arylation conditions can lead to catastrophic polymerization via competitive oxidative addition at the C6–I site.
The Solution: This guide details three orthogonal protocols—Acylation , Reductive Amination , and Chan-Evans-Lam Arylation —optimized to functionalize N1 exclusively while leaving the C6–I bond intact for future diversification.
Pre-Experimental Protocol: Salt Neutralization
Objective: Convert 6-iodoindoline HCl to the reactive free base. Note: While some protocols allow in situ neutralization, isolating the free base is recommended for sensitive catalytic reactions (Module C).
Protocol: Biphasic Neutralization
-
Suspend: Place 6-iodoindoline HCl (1.0 equiv) in Ethyl Acetate (EtOAc) [10 mL/g].
-
Basify: Add an equal volume of saturated aqueous NaHCO₃ (mild) or 1M NaOH (strong).
-
Agitate: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
-
Isolate: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
-
Dry & Concentrate: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Checkpoint: The free base is typically a pale yellow/brown oil or low-melting solid. Use immediately or store under inert gas at -20°C to prevent oxidation to indole.
-
Module A: N-Acylation & Sulfonylation (High Fidelity)
Mechanism: Nucleophilic attack on acyl/sulfonyl chlorides. Utility: Installation of amide/sulfonamide linkers; modulation of H-bond donor/acceptor properties.
Optimized Protocol (Amide Formation)
-
Substrate: 6-Iodoindoline (Free base or HCl with excess base)
-
Reagent: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine
Step-by-Step:
-
Dissolve: Dissolve 6-iodoindoline HCl (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol). Note: 3 equiv are needed to neutralize the HCl salt and scavenge the HCl byproduct.
-
Cool: Cool to 0°C (ice bath).
-
Addition: Dropwise add the Acid Chloride (1.1 mmol) diluted in 1 mL DCM.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show disappearance of the polar indoline spot.
-
-
Workup: Wash with 1M HCl (to remove excess base), then sat. NaHCO₃. Dry (MgSO₄) and concentrate.
Data Summary: Common Acylation Partners
| Electrophile | Base | Solvent | Yield (Typical) | Notes |
| Acetyl Chloride | Et₃N | DCM | >90% | Rapid reaction; exotherm at 0°C. |
| Benzoyl Chloride | Pyridine | DCM | 85-95% | Pyridine acts as both solvent/base. |
| Tosyl Chloride | Pyridine | DCM | 80-90% | Requires longer time (overnight) or heat (40°C). |
| Boc₂O | Et₃N | DCM/THF | >95% | Essential protection strategy. |
Module B: N-Alkylation via Reductive Amination
Mechanism: Formation of an iminium ion followed by selective hydride reduction. Advantage: Avoids "over-alkylation" to quaternary ammonium salts seen with direct alkyl halides. Preserves C–I bond completely.
Optimized Protocol
-
Reagents: Aldehyde (R-CHO), Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step:
-
Imine Formation: In a vial, mix 6-iodoindoline free base (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL).
-
Acid Catalyst: Add Acetic Acid (1.0 mmol, 1 equiv). Stir for 30 mins at RT.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Stir: Stir at RT for 4–16 hours.
-
Quench: Add sat. aqueous NaHCO₃. Stir for 15 mins until gas evolution ceases.
-
Extract: Extract with DCM (3x). Dry and concentrate.
Critical Insight: Do not use NaCNBH₃ unless necessary; NaBH(OAc)₃ is less toxic and handles enolizable aldehydes better without reducing the aldehyde directly.
Module C: N-Arylation (The "Expert" Route)
The Chemoselectivity Paradox: Reacting 6-iodoindoline with an Aryl Halide (Ar-X) using Pd-catalysis (Buchwald-Hartwig) is risky. The Pd(0) catalyst often inserts into the C6–I bond of the indoline faster than the Ar-X bond, leading to polymerization.
Recommended Strategy: Use Copper-Catalyzed Chan-Evans-Lam Coupling .[1] This oxidative coupling uses Aryl Boronic Acids and does not involve oxidative addition to aryl iodides, preserving the C6–I handle.
Optimized Protocol (Chan-Evans-Lam)
-
Substrate: 6-Iodoindoline (Free base required).
-
Partner: Aryl Boronic Acid (Ar-B(OH)₂).
-
Catalyst: Cu(OAc)₂ (10–20 mol%).
-
Ligand: 2,2'-Bipyridine (20 mol%) (Optional but boosts yield).
-
Oxidant: Oxygen (Air balloon or open flask).
Step-by-Step:
-
Prepare: In a flask open to air, combine 6-iodoindoline (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent: Add anhydrous Methanol or DCM (5 mL).
-
Activation: Add 4Å molecular sieves (activated) to absorb water (critical for yield).
-
Reaction: Stir vigorously at RT open to the air (or with an O₂ balloon) for 24 hours.
-
Visual: The mixture often turns from blue/green to brown.
-
-
Workup: Filter through a Celite pad to remove copper salts. Wash the pad with EtOAc.
-
Purification: Silica gel chromatography.
Visualization of Workflows
Caption: Workflow for the chemoselective functionalization of 6-iodoindoline HCl, highlighting the divergence into three modules and the preservation of the C-I bond for downstream coupling.
Critical Considerations & Troubleshooting
| Parameter | Issue | Solution |
| C-I Integrity | Loss of Iodine (Dehalogenation) | Avoid Pd/H₂ conditions. Use NaBH(OAc)₃, not NaBH₄/Pd. Avoid strong reducing metals (Li/Na). |
| Solubility | HCl salt insoluble in DCM | Use DMF or neutralize first (Pre-Experimental Protocol). |
| N-Arylation | Polymerization/Homocoupling | STOP. Do not use Pd(PPh₃)₄ + Ar-Br. Switch to Cu-catalyzed Chan-Evans-Lam (Module C) or SNAr with fluoro-nitrobenzenes. |
| Oxidation | Indoline converting to Indole | Indolines oxidize to indoles in air/light over time. Store free base under Argon/N₂ at -20°C. |
References
- Title: The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry.
-
Reductive Amination Protocols
-
Chan-Evans-Lam Coupling (Copper Catalysis)
-
Chemoselective Arylation Strategies
-
SNAr Reactivity of Indolines
Sources
- 1. Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Indolyne and Aryne Distortions and Nucleophilic Regioselectivites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Indoline Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling of 6-Iodo-2,3-dihydro-1H-indole HCl
Introduction: The Significance of the Indoline Core in Modern Chemistry
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry and drug discovery. Its presence in numerous natural products and pharmaceuticals underscores its importance as a versatile building block for creating complex molecular architectures with diverse biological activities. The strategic functionalization of the indoline core allows for the fine-tuning of a compound's pharmacological profile. Among the various methods for such functionalization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool.[1][2]
This comprehensive guide focuses on the palladium-catalyzed cross-coupling reactions of a key intermediate: 6-iodo-2,3-dihydro-1H-indole hydrochloride. The presence of the iodine atom at the 6-position provides a reactive handle for a wide array of cross-coupling transformations, enabling the introduction of diverse substituents onto the indoline core. The hydrochloride salt form of this substrate, while common for stability and handling, introduces specific considerations for reaction setup, particularly regarding the choice and stoichiometry of the base.
This document will provide researchers, scientists, and drug development professionals with a detailed exploration of the key palladium-catalyzed cross-coupling reactions applicable to 6-iodo-2,3-dihydro-1H-indole HCl, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols to empower you in your synthetic endeavors.
Navigating the Indoline Landscape: Core Concepts and Pre-reaction Considerations
Before embarking on specific cross-coupling protocols, it is crucial to understand the nuances of working with 6-iodo-2,3-dihydro-1H-indole HCl.
The Role of the Indoline Nitrogen and the Necessity of N-Protection
The secondary amine within the indoline ring can be nucleophilic and can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or leading to undesired side reactions. Therefore, in many instances, protection of the indoline nitrogen is a prerequisite for successful cross-coupling. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its ease of installation and subsequent removal under mild acidic conditions.
Protocol: N-Boc Protection of 6-Iodo-2,3-dihydro-1H-indole HCl
-
Reaction Setup: To a solution of 6-iodo-2,3-dihydro-1H-indole hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq.) to neutralize the HCl salt and deprotonate the indoline nitrogen.
-
Addition of Boc Anhydride: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-Boc-6-iodo-2,3-dihydro-1H-indole.
The Impact of the Hydrochloride Salt
When using 6-iodo-2,3-dihydro-1H-indole HCl directly in a cross-coupling reaction without prior N-protection and neutralization, it is imperative to use at least one additional equivalent of base to neutralize the hydrochloride salt. This ensures that the indoline nitrogen is deprotonated, preventing interference with the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] This reaction is particularly valuable for the synthesis of biaryl and substituted styrenyl derivatives of the indoline scaffold.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of N-Boc-6-iodoindoline with an Arylboronic Acid
-
Reagent Preparation: In a dry Schlenk flask, combine N-Boc-6-iodo-2,3-dihydro-1H-indole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2.5 mol%) and a ligand like SPhos or XPhos (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[5]
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | [General Protocol] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~95 | [General Protocol] |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 6 | ~85 | [General Protocol] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[1][6] This reaction is invaluable for introducing a wide range of primary and secondary amines at the 6-position of the indoline core.
Mechanism and Key Considerations
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is paramount for a successful transformation, with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often providing the best results. The base plays a crucial role in deprotonating the amine, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) being commonly used.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of N-Boc-6-iodoindoline with a Primary Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with N-Boc-6-iodo-2,3-dihydro-1H-indole (1.0 eq.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos) (2-8 mol%), and a strong base like NaOtBu or LHMDS (1.2-1.5 eq.).[8]
-
Addition of Amine and Solvent: Add the primary amine (1.1-1.5 eq.) and a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via flash column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | ~88 | [General Protocol] |
| Morpholine | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 90 | 12 | ~92 | [General Protocol] |
| Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~80 | [General Protocol] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[9] This reaction provides a direct route to 6-alkynylindolines, which are valuable intermediates for further synthetic transformations.
Mechanism and Copper Co-catalysis
The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[10][11]
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Protocol: Copper-Free Sonogashira Coupling of N-Boc-6-iodoindoline
-
Reaction Setup: To a Schlenk tube, add N-Boc-6-iodo-2,3-dihydro-1H-indole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq.).
-
Addition of Alkyne and Solvent: Add the terminal alkyne (1.1-1.5 eq.) and a suitable solvent (e.g., THF, DMF, or the amine base itself).
-
Reaction Conditions: Degas the mixture and heat to the desired temperature (typically room temperature to 80 °C). Monitor the reaction by TLC or LC-MS. Microwave-assisted protocols can also be employed to accelerate the reaction.[12]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the product by flash column chromatography.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | 60 | 6 | ~93 | [General Protocol] |
| 1-Hexyne | PdCl₂(PPh₃)₂ | DIPA | DMF | 70 | 8 | ~87 | [General Protocol] |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | Et₃N | Toluene | RT | 24 | ~95 | [General Protocol] |
Heck Coupling: Olefinic Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes, forming new C-C bonds with the creation of a substituted alkene.[13] This reaction allows for the introduction of vinyl groups at the 6-position of the indoline ring.
Mechanism and Stereoselectivity
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[14] The reaction is typically stereoselective, favoring the formation of the trans isomer.
Caption: Simplified catalytic cycle for the Heck coupling.
Protocol: Heck Coupling of N-Boc-6-iodoindoline with an Alkene
-
Reaction Setup: In a sealed tube, combine N-Boc-6-iodo-2,3-dihydro-1H-indole (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a base, typically a tertiary amine like Et₃N or an inorganic base such as NaOAc or K₂CO₃ (1.5-2.0 eq.).
-
Solvent and Ligand: Add a suitable solvent, often a polar aprotic solvent like DMF, NMP, or acetonitrile. In some cases, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) is added to stabilize the catalyst.
-
Reaction Conditions: Heat the sealed tube to a high temperature (typically 100-140 °C). The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 18 | ~80 | [General Protocol] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | NMP | 140 | 12 | ~75 | [General Protocol] |
| 1-Octene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | 130 | 24 | ~65 | [General Protocol] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Poor quality reagents/solvents- Reaction not at optimal temperature | - Use a fresh batch of catalyst and ligand- Ensure at least 2 eq. of base for HCl salt, consider a stronger base- Use anhydrous and degassed solvents- Screen a range of temperatures |
| Formation of Side Products | - Homocoupling of boronic acid (Suzuki)- Homocoupling of alkyne (Sonogashira)- Dehalogenation of starting material | - Use a less reactive base or lower temperature- Consider a copper-free Sonogashira protocol- Ensure an inert atmosphere; add a phosphine ligand |
| Difficulty in Product Purification | - Residual catalyst- Byproducts from the base | - Filter the crude reaction mixture through a pad of Celite®- Perform an aqueous work-up to remove inorganic salts |
Conclusion: Unlocking the Potential of the Indoline Scaffold
The palladium-catalyzed cross-coupling of 6-iodo-2,3-dihydro-1H-indole HCl is a powerful and versatile strategy for the synthesis of a diverse array of functionalized indoline derivatives. By carefully selecting the appropriate reaction conditions, including the catalyst system, ligand, base, and solvent, researchers can efficiently construct new carbon-carbon and carbon-nitrogen bonds at the 6-position of the indoline core. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in drug discovery and development, enabling the exploration of novel chemical space and the generation of new therapeutic candidates. As the field of palladium catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this important heterocyclic scaffold.
References
- Alami, M., Ferri, F., & Linstrumelle, G. (1993). An efficient copper-free palladium-catalyzed cross-coupling of terminal alkynes with vinyl and aryl halides and triflates. Tetrahedron Letters, 34(40), 6403-6406.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylenes by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257.
- Chen, G., He, G., Lu, C., Zhao, Y., & Nack, W. A. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)−H Amination. Organic Letters, 14(11), 2936–2939.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Plenio, H. (2008). The Copper-Free Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
The Buchwald-Hartwig Amination Reaction. (n.d.). In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
The Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (2009). NIH Public Access.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI.
- The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. (2008). PubMed.
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). In Organic Synthesis. Retrieved from [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
-
Heck reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]
- Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. (n.d.). Benchchem.
- Microwave-assisted, solventless Suzuki coupling reactions on palladium-doped alumina. (2000). Green Chemistry (RSC Publishing).
- The Heck Reaction. (n.d.). Chem 115 Myers.
- Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure w
- New Routes to α-Aryl
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (2009).
- ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2025).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). PMC.
- Application of 6,7-Indole Aryne Cycloaddition and Pd(0)
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- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted, solventless Suzuki coupling reactions on palladium-doped alumina - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
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- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Purity of 6-Iodo-2,3-dihydro-1H-indole HCl Synthesis
Welcome to the technical support center for the synthesis of 6-iodo-2,3-dihydro-1H-indole HCl (also known as 6-iodoindoline HCl). This crucial intermediate is a valuable building block in pharmaceutical research and drug development, particularly for novel therapeutics targeting a range of disorders.[1] However, its synthesis can present challenges related to yield, purity, and regioselectivity.
This guide is designed for researchers and chemists in the field. It provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve consistent, high-quality results.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My direct iodination of indoline gives a low yield and a complex mixture of products. What's going wrong?
A: This is a classic problem of regioselectivity and substrate reactivity. The indoline molecule has two main sites susceptible to electrophilic attack: the electron-rich benzene ring and the even more activated C3 position of the pyrroline ring.
-
Causality: The secondary amine (-NH-) group is a powerful activating group. It directs electrophiles to the ortho and para positions of the benzene ring (C5 and C7) but, more significantly, it strongly activates the C3 position via resonance stabilization of the intermediate. Direct iodination often results in a mixture of 2-iodo, 3-iodo, and other isomers, which are difficult to separate and lead to low yields of the desired 6-iodo product.[2][3]
-
Solution: N-Protection. The most effective strategy is to temporarily "deactivate" the nitrogen lone pair by converting the amine into an amide or carbamate. This is achieved by installing an electron-withdrawing protecting group. This modification reduces the nucleophilicity of the pyrroline ring and ensures the electrophilic iodination occurs predictably on the benzene ring. The acetyl group (-Ac) is a common and robust choice.
Caption: Problem vs. Solution workflow for iodination.
Q2: I'm using N-acetylindoline, but my iodination yield is still poor. How can I optimize this critical step?
A: With N-protection correctly implemented, low yield typically points to issues with the choice of iodinating agent or the reaction conditions.
-
Causality & Solution: Electrophilic iodination requires a polarized or cationic iodine source ("I+"). Different reagents offer varying levels of reactivity, and the optimal choice depends on your specific setup and scale.
-
Iodinating Reagent: The reactivity of the iodinating agent is paramount. While molecular iodine (I₂) is often insufficient on its own for deactivated rings, more potent electrophilic sources are highly effective.[4]
-
Stoichiometry: Using a large excess of the iodinating agent can lead to di-iodination. Conversely, too little will result in incomplete conversion. A slight excess (1.05-1.1 equivalents) is typically optimal.[2]
-
Temperature: These reactions are often exothermic. Running the reaction at 0°C or room temperature can help control the reaction rate and prevent the formation of thermal degradation byproducts.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is usually effective. Ensure the solvent is anhydrous, as water can react with some iodinating agents.[5]
-
| Reagent | Common Name | Key Advantages | Key Considerations |
| NIS | N-Iodosuccinimide | Mild, easy to handle solid, clean byproducts (succinimide).[4] | Can be sluggish with highly deactivated rings. |
| ICl | Iodine Monochloride | Highly reactive, cost-effective.[2] | Volatile, corrosive liquid. Often used with Celite for easier handling.[6] |
| I₂ / Oxidant | Iodine / Oxidant | Allows use of stable I₂. Oxidant (e.g., H₂O₂, AgNO₃) generates the active electrophile in situ. | Requires an additional reagent; may complicate workup. |
| DIH | 1,3-Diiodo-5,5-dimethylhydantoin | High reactivity and selectivity, easy workup.[4] | Higher cost compared to ICl or NIS. |
Q3: The acidic deprotection of my N-acetyl-6-iodoindoline is incomplete or leads to product degradation. What are the best practices?
A: This step is a delicate balance. The acetyl group must be cleaved without damaging the desired 6-iodoindoline product.
-
Causality & Solution: Acid-catalyzed hydrolysis of the amide bond is the standard method. However, prolonged exposure to strong acid at high temperatures can cause side reactions, including potential decomposition or re-aromatization to the indole form.
-
Reaction Monitoring is Crucial: Do not run the reaction for a fixed time. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the N-acetylated starting material is consumed.
-
Controlled Conditions: Use a moderate concentration of acid (e.g., 3-6N HCl) and maintain a controlled temperature (e.g., 60-80°C). Overheating can accelerate degradation.
-
Workup: Once the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9. This quenches the acid and prepares the free base for extraction. Do not let the solution get too hot during neutralization.
-
Q4: I'm having trouble with the final HCl salt formation. My product is oily, discolored, or won't precipitate cleanly.
A: Impure free base or improper solvent selection are the most common culprits during salt formation.
-
Causality & Solution: The goal is to precipitate the pure hydrochloride salt from a solution where the free base is soluble but the salt is not.
-
Ensure Purity of the Free Base: The crude 6-iodoindoline free base obtained after deprotection and extraction should be purified before salt formation. Flash column chromatography is highly effective for removing residual impurities.[7]
-
Solvent System: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. Then, add a solution of HCl (e.g., 6N HCl in IPA or concentrated HCl) dropwise with vigorous stirring.[8] The product should precipitate as a solid.
-
Troubleshooting Precipitation: If the product oils out, it may be due to residual water or impurities. Try adding a non-polar co-solvent like heptane to induce precipitation, or re-purify the free base.
-
Isolation and Drying: Once precipitated, filter the solid, wash it with a small amount of a cold, non-polar solvent (like diethyl ether) to remove any surface impurities, and dry it thoroughly under high vacuum to remove all residual solvent.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable overall synthetic route for high-purity 6-iodo-2,3-dihydro-1H-indole HCl?
-
A: The four-step sequence is the industry standard for control and purity: (1) N-acetylation of indoline, (2) Regioselective iodination at the 6-position, (3) Acid-catalyzed deprotection to yield the free base, and (4) Formation of the hydrochloride salt.
-
-
Q: How do I confirm the regiochemistry and verify that I have the 6-iodo isomer?
-
A: ¹H NMR spectroscopy is the definitive method. The aromatic protons of the indoline ring will show a specific splitting pattern. For the 6-iodo isomer, you should expect to see three distinct aromatic signals: a doublet (H-4), a doublet of doublets (H-5), and a singlet or very small doublet (H-7). This pattern is unique compared to other possible isomers.
-
-
Q: Is an inert atmosphere required for these reactions?
-
A: While not strictly necessary for all steps, using an inert atmosphere (N₂ or Ar) is highly recommended, especially during the iodination step. Indolines can be susceptible to air oxidation, which can lead to colored impurities and reduced yield.[7] An inert atmosphere ensures better reproducibility and a cleaner reaction profile.
-
Section 3: Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the recommended synthetic route.
Protocol 1: N-Acetylation of Indoline
-
To a round-bottom flask, add indoline (1.0 eq) and dichloromethane (DCM, ~5 mL per 1 g of indoline).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the indoline is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1N HCl, then saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylindoline, which can be used in the next step without further purification.
Protocol 2: Iodination of N-Acetylindoline
-
In a flask under an inert atmosphere (N₂), dissolve N-acetylindoline (1.0 eq) in anhydrous DCM (~10 mL per 1 g).
-
Cool the solution to 0°C.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-acetyl-6-iodoindoline.
Caption: Troubleshooting decision tree for low iodination yield.
Protocol 3: Acid-Catalyzed Deprotection
-
Combine N-acetyl-6-iodoindoline (1.0 eq) with a mixture of ethanol and 6N aqueous HCl (e.g., a 1:1 v/v ratio).
-
Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction by TLC every hour.
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully basify the solution to pH 8-9 by adding 2N NaOH solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 6-iodoindoline free base.
Protocol 4: Formation of 6-iodo-2,3-dihydro-1H-indole HCl
-
Purify the crude free base from the previous step via flash chromatography if necessary.
-
Dissolve the purified 6-iodoindoline in a minimal amount of isopropanol (IPA).
-
While stirring, add a solution of 6N HCl in IPA dropwise. A precipitate should form immediately.
-
Continue adding the HCl solution until the pH of the mixture is ~1-2 (test with pH paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum at 40-50°C to a constant weight to yield the final product.
References
-
Oregon Health & Science University; Gibbs, Summer, L.; Wang, Lei, G.; Barth, Connor, W. WO2020/56046, 2020, A1.
-
Lin, S., et al. (2011). Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles. PubMed.
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Iodine-Induced Regioselective C-C and C-N Bonds Formation of N-Protected Indoles.
-
Ma, L., et al. (2021). Regioselective C5-H Direct Iodination of Indoles. ACS Omega. Note: While this source focuses on indoles, the principles of regioselectivity are relevant.
-
García, A., et al. (2012). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters.
-
TCI AMERICA. Iodination [Synthetic Reagents].
-
Yue, D., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry.
-
Al-Zoubi, R. M., et al. (2012). A convenient iodination of indoles and derivatives. ResearchGate.
-
Chem-Impex. 6-Iodo-2,3-dihydro-1H-indole.
-
Yin, T., et al. (2017). Intramolecular, Site-Selective, Iodine-Mediated, Amination of Unactivated (sp3)C-H Bonds for the Synthesis of Indoline Derivatives. Organic Chemistry Portal.
-
Kumar, S., et al. (2017). Iodine-Catalyzed Oxidation of N-Substituted Indoles by Using Chloramine-B: A Facile and Practical Approach to Isatins. ResearchGate.
-
BioSpectra. (2020). 6N HCl in IPA Real-Time Stability Report.
-
ResearchGate. Iodination of 3-substituted indoles.
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- 7. 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. biospectra.us [biospectra.us]
Technical Support Center: Purification of Crude 6-Iodoindoline Hydrochloride
Welcome to the technical support center for the purification of crude 6-iodoindoline hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6-iodoindoline hydrochloride, offering step-by-step solutions and the rationale behind them.
Question 1: My crude 6-iodoindoline hydrochloride appears as a dark, oily, or gummy solid. What is the best initial purification strategy?
Answer:
A dark, oily, or gummy appearance in crude 6-iodoindoline hydrochloride typically indicates the presence of residual solvents, starting materials, or byproducts from the synthesis.[1] A multi-step approach involving an initial wash, followed by either recrystallization or chromatography, is recommended.
Initial Purification Strategy:
-
Solvent Wash: Begin by triturating the crude product with a cold, non-polar solvent like diethyl ether or hexane. This will help remove non-polar impurities and can sometimes induce solidification of the product.
-
Dissolution and pH Adjustment: Dissolve the washed crude product in a minimal amount of a polar solvent such as isopropanol or ethanol.[1] If the material is the free base, slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
If this initial purification does not yield a product of sufficient purity, proceed to more advanced techniques like recrystallization or column chromatography.
Question 2: I'm having difficulty recrystallizing 6-iodoindoline hydrochloride. The compound either oils out or the crystals are very fine and impure. What can I do?
Answer:
Recrystallization challenges with amine hydrochlorides are common. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Fine, impure crystals often result from rapid cooling.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | Solvent is too non-polar; Solution is too concentrated. | Add a more polar co-solvent (e.g., a small amount of methanol to an ethanol solution). Add more solvent to dilute the solution before cooling. |
| Poor Crystal Formation | Rapid cooling; Impurities inhibiting crystal growth. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Consider a hot filtration step to remove insoluble impurities. |
| Low Recovery | Product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility when hot but low solubility when cold.[2] Solvent mixtures (e.g., ethanol/diethyl ether) can be effective. |
Recommended Recrystallization Protocol:
-
Solvent Selection: Start with a polar protic solvent like ethanol or isopropanol. The ideal solvent should dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude 6-iodoindoline hydrochloride to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Question 3: During column chromatography on silica gel, my 6-iodoindoline hydrochloride is streaking badly and I'm getting poor separation. How can I improve this?
Answer:
The basic nature of the indoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.[1][3]
Improving Silica Gel Chromatography:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3]
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel can be highly effective.[1]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography can be a good alternative, as it separates compounds based on hydrophobicity.[3]
Typical Column Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 6-iodoindoline hydrochloride?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route such as regioisomers (e.g., other iodo-substituted indolines), and potentially over-iodinated or under-iodinated species.[1] If the synthesis involves the reduction of 6-iodoindole, residual starting material may be present.
Q2: What is the recommended method for monitoring the purity of 6-iodoindoline hydrochloride?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of 6-iodoindoline hydrochloride.[4][5] A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is a good starting point.[5] Thin-Layer Chromatography (TLC) is also a valuable and rapid technique for monitoring the progress of a purification.
Q3: What are the proper storage conditions for 6-iodoindoline hydrochloride?
A3: 6-Iodoindoline hydrochloride is sensitive to light, air, and moisture.[6][7][8][9] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator.[6][9]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be an effective preliminary purification step. The general procedure is as follows:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities and convert the hydrochloride salt to the free base.
-
Extract the aqueous layer with the organic solvent to ensure all the free base is in the organic phase.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
To recover the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent like diethyl ether.
-
The precipitated hydrochloride salt can then be collected by filtration.
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Purification of Indole Alkaloids - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, November 24).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (2025, May 26).
- Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification - Benchchem. (n.d.).
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (2025, October 10).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).
- (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. (2022, August 19).
- 6-IODOINDOLE | 115666-47-2 - ChemicalBook. (2025, October 14).
- 6-Iodoindoline | C8H8IN | CID 11615696 - PubChem - NIH. (n.d.).
- 6-Iodo-1H-indole | C8H6IN | CID 10999215 - PubChem - NIH. (n.d.).
- 6-Iodoindoline - Sigma-Aldrich. (n.d.).
- Separation techniques: Chromatography - PMC - NIH. (n.d.).
- 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE | 115666-46-1 - ChemicalBook. (2026, January 13).
- 6-IODO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE synthesis - chemicalbook. (n.d.).
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (2022, March 17).
- Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. (2021, March 22).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- 6-iodoindole | Sigma-Aldrich. (n.d.).
- EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents. (n.d.).
- Amiodarone Hydrochloride-Impurities - Pharmaffiliates. (n.d.).
- CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization - Google Patents. (n.d.).
- Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline - Journal of Food and Drug Analysis. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.).
- CA2752965A1 - Process for the purification of amorolfine hydrochloride - Google Patents. (2010, August 26).
- (PDF) Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid - ResearchGate. (2025, August 6).
- US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents. (n.d.).
- Synthesis and Chemistry of Indole. (n.d.).
- o-Iodoaniline hydrochloride | C6H7ClIN | CID 15621116 - PubChem - NIH. (n.d.).
- Synthesis of indolines - Organic Chemistry Portal. (n.d.).
- CN109206309A - A kind of isolation and purification method of doxorubicin hydrochloride impurity - Google Patents. (n.d.).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20).
- 2-Chloro-6-iodoaniline - Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. (n.d.).
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Palladium Impurity Removal from 6-iodo-2,3-dihydro-1H-indole HCl
Welcome to the technical support center for troubleshooting residual palladium in your 6-iodo-2,3-dihydro-1H-indole HCl products. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to synthesize this valuable intermediate and require methods to reduce palladium content to acceptable levels for downstream applications.
The presence of an iodine atom, a basic nitrogen heterocycle, and the hydrochloride salt form of your product introduces specific challenges. This guide provides a logical framework for diagnosing your purification issues and implementing effective, validated solutions.
Troubleshooting Decision Tree
Begin by identifying your primary challenge to navigate directly to the most relevant guidance.
Caption: Decision-making flowchart for troubleshooting palladium removal.
Frequently Asked Questions (FAQs)
Q1: My initial palladium levels are over 1000 ppm after a Suzuki coupling. Is filtration enough to solve this?
Answer: Simple filtration through Celite or another filter aid is a crucial first step but is rarely sufficient on its own.[1][2] This action primarily removes heterogeneous or agglomerated palladium particles.[1] Palladium-catalyzed reactions often leave behind soluble palladium species (e.g., Pd(II) complexes or Pd(0) colloids) that will pass through a standard filter pad. Your high palladium levels indicate that a secondary purification step, such as treatment with a scavenger, activated carbon, or recrystallization, is mandatory to meet regulatory guidelines (typically <5-10 ppm for late-stage intermediates).[3]
Q2: I'm using a thiol-based scavenger, but its efficiency is low. What's going wrong?
Answer: This is a common issue with several potential causes related to your specific molecule.
-
Palladium Oxidation State: Thiol-based scavengers are most effective at binding "soft" Pd(0) species. If your palladium is predominantly in the Pd(II) state, a scavenger with a different mechanism, such as an amine-based or trimercaptotriazine (TMT) scavenger, might be more effective.[4] The choice of scavenger is highly dependent on the specific palladium species present.[5][6]
-
Solvent and Solubility: Your product is an HCl salt, likely making it most soluble in polar solvents like methanol or water. Scavengers work by chemisorption, a process that requires effective mass transfer.[4] If the scavenger is not well-wetted or the palladium complex is not fully dissolved, contact time is limited, reducing efficiency. Ensure your product and impurities are fully dissolved in the chosen solvent during the scavenging process.
-
Steric Hindrance: The 6-iodo-2,3-dihydro-1H-indole structure might form a sterically bulky complex with the palladium catalyst and its ligands. This can hinder the approach of the scavenger's functional groups to the palladium center. Increasing the slurry time or temperature (e.g., to 40-60 °C) can often overcome this kinetic barrier.[4]
-
Competitive Binding: While less common, the basic nitrogen of the indoline ring could, in theory, interact with palladium species, potentially competing with the scavenger. However, in the protonated HCl salt form, this is less likely to be a significant factor.
Q3: Can I use activated carbon? I'm concerned about losing my product.
Answer: Activated carbon is a powerful, cost-effective tool for palladium removal and can adsorb various palladium species.[4][7][8] However, your concern about product loss is valid, as carbon can non-selectively adsorb organic molecules, especially planar aromatic systems like your indole core.[5]
To mitigate product loss:
-
Use the Minimum Effective Amount: Start with a low loading of activated carbon (e.g., 0.1-0.2 wt equivalent to your product) and increase only if necessary.[4]
-
Optimize Slurry Time: A longer slurry time (e.g., 18 hours) may be required for effective scavenging but also increases the risk of product adsorption.[4] Run a time-course study (e.g., 2, 6, 18 hours) to find the optimal balance.
-
Thorough Washing: After filtering off the carbon, wash the filter cake extensively with the process solvent to recover adsorbed product.
-
Choose the Right Carbon: Different grades of activated carbon have different pore structures and surface properties. A screening of a few different types may be beneficial.[7][8]
Q4: My product is a solid HCl salt. How can I design an effective recrystallization protocol to remove palladium?
Answer: Recrystallization is a highly effective method for purification if a suitable solvent system can be identified.[3][5] The goal is to find a solvent (or solvent mixture) in which your 6-iodo-2,3-dihydro-1H-indole HCl is soluble at high temperatures but poorly soluble at low temperatures, while the palladium impurities remain in the "mother liquor."[9][10]
-
Solvent Screening:
-
Single Solvents: Start with polar solvents where the HCl salt is likely soluble when hot, such as ethanol, methanol, or isopropanol. Test for insolubility when cold.
-
Solvent/Anti-Solvent Systems: Dissolve your product in a minimum of a hot polar solvent (like methanol). Then, slowly add a less polar "anti-solvent" (like ethyl acetate, THF, or acetone) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[11] This often yields high-quality crystals.
-
-
Enhancing Palladium Removal: Sometimes, palladium impurities can co-precipitate with the product. To prevent this, you can add a small amount of a chelating agent, like N-acetylcysteine, to the recrystallization mixture.[1] The chelator forms a highly soluble complex with the palladium, ensuring it stays in the mother liquor upon cooling.
Experimental Protocols & Workflows
Workflow for Method Selection
The following diagram outlines the logical progression from crude product to a purified, low-palladium API.
Caption: General experimental workflow for palladium removal and validation.
Protocol 1: Thiol-Based Silica Scavenger Treatment
This protocol is recommended for cases where the product is soluble in a suitable organic solvent. Thiol scavengers are particularly effective for Pd(0).
-
Dissolution: Dissolve the crude 6-iodo-2,3-dihydro-1H-indole HCl (post-Celite filtration) in a suitable solvent (e.g., methanol, THF) to a concentration of 5-10 mL per gram of product.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[5]
-
Slurry: Stir the mixture at a controlled temperature. Start with room temperature for 4 hours. If removal is incomplete, increase the temperature to 40-50°C and/or extend the time to 12-18 hours.
-
Filtration: Filter the mixture through a fine filter paper or a Celite pad to remove the solid-supported scavenger.
-
Product Recovery: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
-
Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. Submit a sample of the resulting solid for ICP-MS analysis to determine the final palladium concentration.
Protocol 2: Activated Carbon Treatment
This is a cost-effective but less selective method. A preliminary screen to check for product adsorption on a small scale is highly recommended.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, methanol).[4]
-
Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) at a loading of 0.1-0.5 wt equivalents relative to the crude product.[4]
-
Slurry: Stir the slurry vigorously. A common condition is stirring at 45°C for 18 hours, but this must be optimized to balance palladium removal with product loss.[4]
-
Filtration: Carefully filter the mixture through a pad of Celite to remove the fine carbon particles. Note: Ensure the Celite pad is well-packed to prevent carbon breakthrough.
-
Product Recovery: Wash the Celite/carbon cake extensively with fresh, hot solvent.
-
Concentration & Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis.
Data Summary: Comparison of Palladium Removal Strategies
The table below summarizes the key characteristics of the primary palladium removal methods to aid in your selection process.
| Method | Mechanism | Typical Pd Reduction | Advantages | Disadvantages & Considerations for Your Compound |
| Solid-Supported Scavengers | Chemisorption (e.g., Thiol-Pd binding) | >95% (to <10 ppm) | High selectivity, simple filtration removal, broad solvent compatibility.[3][4] | Higher cost, requires screening for optimal scavenger type (thiol, amine, etc.), efficiency can be kinetically limited.[6] |
| Activated Carbon | Physisorption | >90% (to <20 ppm) | Low cost, effective for various Pd species, scalable.[4][7] | Low selectivity can lead to significant product loss[5]; requires careful filtration to remove fine particles. |
| Recrystallization | Differential Solubility | Variable (can be >99%) | Highly effective for purification, removes other impurities simultaneously, cost-effective.[3][12] | Requires a suitable solvent system to be found; risk of co-precipitation; may not be effective for all Pd species. |
| Aqueous/Chelating Washes | Extraction | Variable | Can be simple and integrated into workup (e.g., N-acetylcysteine wash).[1] | Often insufficient on its own; requires product solubility in an organic phase and good phase separation. The HCl salt form may complicate this. |
This technical guide provides a starting point for addressing palladium contamination in your 6-iodo-2,3-dihydro-1H-indole HCl synthesis. Successful purification requires a logical, data-driven approach where methods are screened and optimized for your specific process conditions. Always validate your final product using a sensitive analytical technique like ICP-MS to ensure compliance with required specifications.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Detection for API Purific
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Removal of palladium (Pd)
- Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- How to Remove Palladium in three easy steps. Biotage.
- workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- How can i remove palladium Pd catalyst easily?.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- Recrystalliz
- Your trick to remove residual palladium. Reddit.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Single-solvent recrystallis
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Method of removing palladium.
- Tips & Tricks: Recrystalliz
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Recrystalliz
- Enhancing Palladium Recovery Rates in Industrial Residual Solutions through Electrodialysis. MDPI.
- Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. biotage.com [biotage.com]
minimizing side reactions during 6-iodoindoline functionalization
The following Technical Support Guide is designed for organic chemists and process development scientists working with 6-iodoindoline . This intermediate presents a unique set of challenges due to the coexistence of a reactive aryl iodide, a nucleophilic nitrogen, and a saturation pattern prone to aromatization.
Status: Operational | Tier: L3 (Senior Scientist Support)
Core Chemistry & Reactivity Profile
Molecule: 6-Iodoindoline Key Features:
-
C6-Iodine: The primary handle for Cross-Coupling (Suzuki, Buchwald, Sonogashira). Located meta to the nitrogen, making it electronically distinct from the more electron-rich C5 position.
-
N1-Nitrogen: A secondary amine. Highly nucleophilic; prone to poisoning Pd catalysts or undergoing background N-arylation.
-
C2-C3 Saturation: The defining feature distinguishing it from indole. Susceptible to unwanted dehydrogenation (oxidation) to indole.
Troubleshooting Modules (Side Reaction Analysis)
Module A: The "Vanishing" Iodine (Hydrodehalogenation)
Symptom: LCMS shows mass of [M-126] (loss of I, gain of H). 6-Iodoindoline converts to Indoline.
Mechanism: Competitive
-
Protic Solvents: Alcohols (MeOH, EtOH, iPrOH) act as hydride sources.
-
Amine Bases: Triethylamine or DIPEA can undergo
-hydride elimination. -
Slow Transmetallation: If the coupling partner (boronic acid/amine) reacts too slowly, the Pd(II)-Ar intermediate waits, increasing the statistical probability of side reactions.
Corrective Actions:
-
Solvent Switch: Move to anhydrous 1,4-Dioxane or Toluene . If solubility is an issue, use DMF (but watch for thermal decomposition). Avoid alcohols entirely.
-
Base Selection: Switch from amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃ . These cannot donate hydrides.
-
Catalyst Optimization: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or Pd(dppf)Cl₂ ). These facilitate faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Module B: The "Unwanted" Aromatization (Indoline Indole)
Symptom: Product mass is [M-2]. NMR shows loss of multiplet signals at
-
Oxygen Leak: Pd-hydride species formed during the cycle react with
to regenerate Pd(II) and produce water, driving oxidation. -
Thermal Stress: High reaction temperatures favor the thermodynamically stable aromatic indole system.
Corrective Actions:
-
Strict Deoxygenation: Sparge solvents with Argon for >15 mins. Do not rely solely on vacuum/backfill cycles for large volumes.
-
Temperature Cap: Limit reaction temperature to 60-70°C . If higher temps are needed for coupling, switch to a more active catalyst (e.g., Pd(t-Bu₃P)₂ ) to allow lower temp operation.
-
Antioxidants (Advanced): In extreme cases, adding 5-10 mol% of BHT (butylated hydroxytoluene) can scavenge radical intermediates without poisoning the Pd catalyst.
Module C: The "Sticky" Nitrogen (N-Arylation & Dimerization)
Symptom: Formation of dimers (Indoline-Indoline coupling) or low conversion due to catalyst poisoning. Mechanism: The free N-H coordinates to Pd(II), arresting the cycle, or acts as a nucleophile attacking the C6-I of another molecule. Root Cause: Unprotected Nitrogen.
Corrective Actions:
-
Mandatory Protection: Always protect N1 before C6 functionalization.
-
Boc (tert-butyloxycarbonyl): Good stability, but electron-withdrawing nature slightly deactivates C6 oxidative addition.
-
Acetyl (Ac): Similar to Boc, but harder to remove.
-
Benzyl (Bn): Electronically neutral (keeps C6 reactive), but the benzyl group itself can sometimes participate in side reactions or be hard to remove without hydrogenolysis (which attacks the iodine).
-
Recommendation: Use Boc for standard couplings.
-
Visual Troubleshooting Guide
Diagram 1: Decision Logic for Reaction Optimization
Caption: Diagnostic flowchart for identifying and resolving common side reactions in 6-iodoindoline cross-coupling.
Standardized Protocols
Protocol A: N-Protection (The "Safety Net")
Before attempting any C-C bond formation, protect the nitrogen.
-
Reagents: 6-Iodoindoline (1.0 eq), (Boc)₂O (1.1 eq), DMAP (0.1 eq), Et₃N (1.5 eq).
-
Solvent: DCM (0.2 M).
-
Procedure:
-
Dissolve 6-iodoindoline in DCM at 0°C.
-
Add Et₃N and DMAP.
-
Add (Boc)₂O portion-wise.
-
Warm to RT and stir for 2 hours.
-
QC Check: TLC (Hex/EtOAc 4:1). Product should have significantly higher Rf than SM.
-
Workup: Wash with 1M HCl (removes DMAP/Et₃N), then Brine. Dry over Na₂SO₄.
-
Protocol B: Optimized Suzuki Coupling (Minimizing Dehalogenation)
Designed to favor coupling over reduction.
-
Reagents: N-Boc-6-iodoindoline (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (9:1) . Note: The small amount of water is necessary for the Suzuki mechanism but keep it minimal to reduce proton sources.
-
Procedure:
-
Combine solid reagents in a microwave vial.
-
Seal and purge with Argon (3x vacuum/backfill).
-
Add degassed solvents via syringe.
-
Heat to 60°C for 4-12 hours. Avoid 100°C unless absolutely necessary.
-
-
Data Validation:
-
Success: NMR shows new aromatic signals; Indoline CH₂ protons (
3.0/4.0 ppm) remain intact (no oxidation). -
Failure (Dehalogenation): Check crude NMR for a triplet at
6.7-7.0 ppm (indicative of C6-H).
-
FAQ: Expert Insights
Q: Why is my N-Boc-6-iodoindoline reacting slower than 6-iodoindole? A: Electronic deactivation. The Boc group is electron-withdrawing. In 6-iodoindoline, the nitrogen is meta to the iodine. While meta-directors usually deactivate electrophilic aromatic substitution, in Pd-catalysis (oxidative addition), electron-poor rings react faster. However, the steric bulk of the Boc group and the conformational change in the 5-membered ring can hinder the approach of the bulky Pd-ligand complex. Fix: Increase catalyst loading to 5-7 mol% or switch to a more active precatalyst like Pd(tBu₃P)₂ .
Q: Can I use Buchwald-Hartwig amination on 6-iodoindoline? A: Yes, but strictly avoid Pd(OAc)₂/BINAP systems if you see dehalogenation. Recommendation: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts with NaOtBu in Toluene . These precatalysts activate at low temperatures, minimizing the risk of indoline oxidation.
Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there. A: This is the signature of the dehalogenated byproduct (indoline). The proton at C6 couples to C5 and C7. If you see this, your system is "starved" of the coupling partner. Increase the concentration of the boronic acid/amine and ensure your solvent is strictly anhydrous.
References
-
Mechanisms of Dehalogenation
-
Indoline Oxidation Issues
-
Buchwald-Hartwig Optimization
- Title: "Surmounting the Challenges of Buchwald–Hartwig Amin
- Source:Accounts of Chemical Research, 2008.
-
URL:[Link]
-
Protecting Group Effects
- Title: "Electronic Effects in Palladium-C
- Source:Journal of the American Chemical Society, 2005.
-
URL:[Link]
Sources
Validation & Comparative
comparing reactivity of 6-iodoindoline vs 6-bromoindoline HCl
An In-Depth Comparative Guide to the Reactivity of 6-Iodoindoline and 6-Bromoindoline HCl in Synthetic Chemistry
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Indoline scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making the functionalization of haloindolines a common and crucial task. This guide provides a detailed comparison of two frequently used building blocks: 6-iodoindoline and 6-bromoindoline hydrochloride. We will explore the fundamental principles governing their reactivity, supported by experimental data and practical considerations for their use in palladium-catalyzed cross-coupling reactions.
Foundational Principles: The Carbon-Halogen Bond
The reactivity of aryl halides in transition metal-catalyzed reactions is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The established trend in reactivity for these substrates is I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of two key properties: bond dissociation energy (BDE) and bond length.
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond.[3] As we move down the halogen group, the atomic size increases, leading to less effective orbital overlap with carbon and a weaker bond.[2][4] Consequently, less energy is required to cleave the C-I bond, which is a critical factor in the initial step of many cross-coupling reactions.[4]
-
Polarity and Electronegativity: While the C-X bond is polarized due to the higher electronegativity of halogens compared to carbon, the primary determinant of reactivity in palladium catalysis is the BDE.[2][3]
This fundamental difference in bond strength is the principal reason why 6-iodoindoline is inherently more reactive than its 6-bromoindoline counterpart.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis and are frequently employed for the functionalization of haloindolines.[1][5][6] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][7]
The Rate-Determining Step: Oxidative Addition
For aryl bromides and iodides, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle.[8][9][10] In this step, the palladium center inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond allows for a significantly faster rate of oxidative addition compared to the C-Br bond.[11][12]
This kinetic difference means that reactions with 6-iodoindoline can often be performed under milder conditions—lower temperatures, lower catalyst loadings, and shorter reaction times—compared to 6-bromoindoline HCl.
Caption: Generalized Suzuki-Miyaura catalytic cycle. The oxidative addition step is kinetically favored for 6-iodoindoline.
The Influence of the Hydrochloride Salt
A critical distinction between the two reagents as presented is that the 6-bromoindoline is supplied as a hydrochloride (HCl) salt. This has significant practical implications for its use in synthesis.
-
Basicity and Stoichiometry: The indoline nitrogen is protonated, forming an ammonium salt. In a cross-coupling reaction that requires a base (like most Suzuki and Buchwald-Hartwig protocols), at least one additional equivalent of base must be added to neutralize the HCl salt and generate the free-base form of 6-bromoindoline in situ before it can participate in the reaction. Failure to account for this will result in incomplete or failed reactions.
-
Electronic Effects: The resulting ammonium group is strongly electron-withdrawing. While this effect is transmitted through the sigma framework, it can influence the electron density of the aromatic ring, potentially making the C-Br bond slightly more susceptible to oxidative addition than a non-protonated analogue. However, this electronic effect is generally considered minor compared to the overriding difference in C-X bond energy between iodine and bromine.
-
Solubility: The salt form can alter the solubility profile of the starting material, which may influence the choice of solvent for the reaction.
Caption: Workflow for using 6-bromoindoline HCl, highlighting the mandatory initial neutralization step.
Comparative Data Summary
The table below summarizes the key differences in reactivity and practical handling between the two compounds based on established chemical principles.
| Feature | 6-Iodoindoline | 6-Bromoindoline HCl |
| Relative Reactivity | High | Moderate |
| C-X Bond Energy | Lower (~220-230 kJ/mol for C-I) | Higher (~280-290 kJ/mol for C-Br) |
| Rate of Oxidative Addition | Fast | Slower |
| Typical Reaction Temp. | Room Temp. to Moderate Heat (e.g., 40-80 °C) | Moderate to High Heat (e.g., 80-110 °C) |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 2-5 mol%) |
| Base Requirement | Standard amount (e.g., 2.0 eq.) for the reaction | Additional equivalent required to neutralize HCl salt |
| Potential Side Reactions | More prone to catalyst decomposition at high temps | More prone to hydrodehalogenation at high temps |
| Cost & Availability | Generally more expensive | Generally less expensive and more widely available |
Experimental Protocols
The following are representative, generalized protocols for common cross-coupling reactions. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the coupling of a haloindoline with a generic arylboronic acid.
Methodology:
-
Reagent Preparation: To a dry reaction vessel, add 6-haloindoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃).
-
For 6-iodoindoline : Use 2.0 equivalents of base.
-
For 6-bromoindoline HCl : Use 3.0 equivalents of base.
-
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under a positive pressure of inert gas.
-
For 6-iodoindoline : 2 mol% catalyst loading is a good starting point.
-
For 6-bromoindoline HCl : 3-5 mol% catalyst loading may be required.
-
-
Reaction Execution: Place the sealed vessel in a preheated block.
-
For 6-iodoindoline : Stir at 80 °C.
-
For 6-bromoindoline HCl : Stir at 100-110 °C.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of a haloindoline with a primary or secondary amine.
Methodology:
-
Reagent Preparation: To a dry, oven-baked reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., Cs₂CO₃ or NaOt-Bu).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (repeat 3 times).
-
Reagent Addition: Under positive inert gas pressure, add the 6-haloindoline (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
For 6-bromoindoline HCl : Ensure a strong base like NaOt-Bu is used and add an additional equivalent to neutralize the salt.
-
-
Reaction Execution: Place the sealed vessel in a preheated block.
-
For 6-iodoindoline : A starting temperature of 90 °C is appropriate.
-
For 6-bromoindoline HCl : A higher temperature of 110 °C is typically required.
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product via column chromatography.
Conclusion
The choice between 6-iodoindoline and 6-bromoindoline HCl is a trade-off between reactivity and cost.
-
6-Iodoindoline is the superior choice when mild reaction conditions are paramount, such as with thermally sensitive substrates or in late-stage functionalization where high yields are critical. Its high reactivity allows for lower catalyst loadings and temperatures, but this comes at a higher purchasing cost.
-
6-Bromoindoline HCl is a more economical and widely available starting material, making it suitable for large-scale synthesis and initial route scouting.[8] However, researchers must be prepared to employ more forcing conditions (higher temperatures, higher catalyst loadings) and, crucially, must account for the presence of the hydrochloride salt by adding an extra equivalent of base.
By understanding the fundamental chemical principles that differentiate these two valuable building blocks, scientists can make more informed decisions, leading to the strategic and efficient synthesis of novel chemical entities.
References
-
Anufriev, V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 740-754. [Link]
-
Villegas-Escobar, N., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Anufriev, V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
Villegas-Escobar, N., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Villegas-Escobar, N., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Wagener, M. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Electronic Theses and Dissertations. [Link]
-
Anufriev, V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]
-
Bickelhaupt, F. M., & van der Boon, J. R. (2001). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Organometallic Chemistry, 637-639, 51-60. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618-4630. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Tlili, C., et al. (2012). Diindolylamine Preparation and Stability Investigations. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
da Silva, A. B., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Homework. (2024). Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. [Link]
-
Zhang, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PMC. [Link]
-
RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. RSC Publishing. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Dai, C., et al. (2014). A novel metal-free synthesis of 6H-isoindolo[2,1-α]indol-6-one. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Ge, S., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]
-
OpenStax. (n.d.). 24.8 Reactions of Arylamines. Organic Chemistry: A Tenth Edition. [Link]
-
The Doyle Group. (2016). C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. The Doyle Group. [Link]
-
BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. BYJU'S. [Link]
-
ResearchGate. (n.d.). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ResearchGate. [Link]
-
Boateng, E. A., & Antwi, C. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. [Link]
-
Khan Academy. (n.d.). Nature of C-X bond. Khan Academy. [Link]
-
Frontiers. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers. [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Cambridge Open Engage. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
ChemRxiv. (n.d.). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. [Link]
-
MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
spectroscopic differences between 5-iodo and 6-iodoindoline isomers
This guide details the spectroscopic differentiation between 5-iodoindoline and 6-iodoindoline , focusing on Nuclear Magnetic Resonance (NMR) as the definitive analytical tool.
Executive Summary
Differentiation between 5-iodoindoline and 6-iodoindoline is a critical quality control step in drug discovery, particularly when synthesizing scaffolds for kinase inhibitors or GPCR ligands. While both isomers share a molecular weight of 245.06 g/mol and identical MS fragmentation pathways, they possess distinct proton coupling networks and electronic environments visible via
The Definitive Distinction:
-
5-Iodoindoline: Characterized by an ortho-coupled pair (H6/H7) and an isolated singlet-like proton (H4). The proton ortho to the nitrogen (H7) is shielded.
-
6-Iodoindoline: Characterized by an ortho-coupled pair (H4/H5) and an isolated singlet-like proton (H7). The proton ortho to the nitrogen (H7) is deshielded by the adjacent iodine.
Structural Analysis & Numbering
Understanding the numbering and electronic effects is prerequisite to interpreting the spectra.
-
Scaffold: Indoline (2,3-dihydro-1H-indole).[2]
-
Electronic Effects:
Figure 1: Standard numbering of the indoline scaffold. Substitutions occur at C5 or C6.
Comparative NMR Analysis ( H)
The proton NMR spectrum provides the most rapid identification method. The key lies in the splitting patterns (multiplicity) and coupling constants (
A. 5-Iodoindoline [4][5]
-
Protons Remaining: H4, H6, H7.
-
Coupling Pattern:
-
H6 & H7: Vicinal (ortho) coupling (
Hz). -
H4: Isolated from H6/H7 by the iodine. Appears as a meta-doublet (
Hz) or broad singlet.
-
-
Chemical Shifts:
-
H7: Upfield (~6.4 ppm) due to being ortho to the electron-donating Nitrogen.
-
H4: Downfield (~7.3 ppm) due to being ortho to Iodine and lack of strong shielding.
-
B. 6-Iodoindoline [2][4][7][8]
-
Substitution: Iodine at C6.
-
Protons Remaining: H4, H5, H7.
-
Coupling Pattern:
-
H4 & H5: Vicinal (ortho) coupling (
Hz).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
H7: Isolated from H4/H5 by the iodine. Appears as a meta-doublet (
Hz) or broad singlet.
-
-
Chemical Shifts:
-
H7: Shifted downfield (~6.9–7.1 ppm) relative to the 5-isomer because the shielding effect of N1 is counteracted by the deshielding effect of the adjacent Iodine at C6.
-
Summary Table:
H NMR Data (DMSO-
)
| Feature | 5-Iodoindoline | 6-Iodoindoline |
| Key Singlet (d) | H4 (~7.3 ppm) | H7 (~6.9 ppm) |
| Ortho Pair | H6 & H7 | H4 & H5 |
| H7 Shift | Shielded (~6.4 ppm) | Deshielded (~6.9 ppm) |
| Coupling Logic | H4 is meta to H6 | H7 is meta to H5 |
Comparative NMR Analysis ( C)
Carbon-13 NMR confirms the position of the iodine via the Heavy Atom Effect , which causes the carbon directly attached to iodine (C-I) to resonate at a significantly upfield frequency (shielded), often between 80–90 ppm.
| Carbon | 5-Iodoindoline ( | 6-Iodoindoline ( | Diagnostic Note |
| C-I (Ipso) | C5: ~80.0 | C6: ~93.0 | C5 is para to N (resonance shielding) + I-effect. |
| C7 | ~110.0 | ~115.0 | C7 in 5-iodo is purely ortho-shielded by N. |
| C3a/C7a | Distinct pattern | Distinct pattern | Quaternary carbons shift based on proximity to I. |
Technical Insight: The C5 carbon in 5-iodoindoline is exceptionally shielded because it benefits from both the resonance donation of the Nitrogen (para position) and the shielding heavy atom effect of Iodine. In 6-iodoindoline, the C6 carbon is meta to the Nitrogen, receiving less resonance shielding.[1]
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent: DMSO-
is preferred over CDCl for indolines to prevent oxidation and ensure solubility of salt forms. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO peak (2.50 ppm for
H, 39.5 ppm for C).
Protocol B: Rapid Identification Workflow
-
Acquire
H NMR (16 scans). -
Focus on the aromatic region (6.0–7.5 ppm).
-
Identify the singlet (or narrow doublet,
Hz).-
If the singlet is the most downfield aromatic signal
5-Iodoindoline (H4). -
If the singlet is upfield/mid-field and adjacent to the ortho pair
6-Iodoindoline (H7).
-
Decision Logic Visualization
The following decision tree provides a logical path for assigning the isomer based on spectral features.
Figure 2: Logic flow for distinguishing isomers based on proton NMR signals.
Synthesis Context & Purity
The method of synthesis often dictates the isomer, but cross-contamination can occur.
-
5-Iodoindoline: Typically synthesized via electrophilic iodination (e.g., ICl, NIS) of indoline.[1][3] The 5-position is para to the amine, making it the most nucleophilic site.
-
6-Iodoindoline: Typically synthesized via reduction of 6-iodoindole (using NaBH
CN/AcOH).[8] Direct iodination of indoline rarely yields the 6-isomer.
References
-
Synthesis of 6-iodoindoline: Beilstein J. Org. Chem.2016 , 12, 353–362.[1] Link
-
General Indole/Indoline NMR Data: Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.
-
Indoline Characterization: J. Org. Chem.1967 , 32, 4100.[1] (Synthesis of iodoindoles).
-
NMR Prediction & Database: Spectral Database for Organic Compounds (SDBS), AIST, Japan.[1][3] (Reference for base indoline shifts).
Sources
- 1. rsc.org [rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 4-Fluoro-5-iodoindole-3-carbaldehyde | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Study on the synthesis of the cyclopenta[f]indole core of raputindole A [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 6-iodo-2,3-dihydro-1h-indole HCl
A Researcher's Guide to Safely Handling 6-iodo-2,3-dihydro-1H-indole HCl
As a novel halogenated indole derivative, 6-iodo-2,3-dihydro-1H-indole HCl presents unique opportunities in medicinal chemistry and organic synthesis, particularly in the development of new therapeutic agents.[1] However, its chemical structure, incorporating a halogen atom and an acidic hydrochloride salt, necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of chemical reactivity. Our objective is to empower researchers to work confidently and safely, minimizing risks while maximizing research potential.
I. Hazard Identification and Risk Assessment: A Proactive Stance
The hydrochloride salt of an amine, such as 6-iodo-2,3-dihydro-1H-indole HCl, is acidic and potentially corrosive. The presence of the iodo-substituent on the indole ring system suggests that the compound may be irritating to the skin, eyes, and respiratory system. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous compounds like 5-iodo-1H-indole and 6-chloro-2,3-dihydro-1H-indole indicate that it should be treated as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 6-iodo-2,3-dihydro-1H-indole HCl. The selection of appropriate PPE is not merely a checklist but a scientifically-informed decision to create a reliable barrier between the researcher and the chemical.
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are the minimum requirement.[3][4] However, for procedures with a higher risk of splashes, such as when handling solutions or during transfers, a face shield worn over safety goggles is strongly recommended to protect the entire face.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid compounds and for incidental contact with solutions. It is critical to inspect gloves for any signs of damage before use and to employ proper glove removal techniques to avoid skin contamination.[2] For prolonged handling or when working with larger quantities, consider double-gloving.
-
Body Protection: A properly-sized, buttoned lab coat must be worn at all times to protect against skin exposure.[4] Ensure that the sleeves cover the arms completely. For tasks with a significant risk of splashing, a chemically-resistant apron over the lab coat is advisable.
-
Respiratory Protection: Work with 6-iodo-2,3-dihydro-1H-indole HCl should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][3] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]
Caption: Essential PPE for handling 6-iodo-2,3-dihydro-1H-indole HCl.
III. Operational and Disposal Plans: A Step-by-Step Guide
A clear, step-by-step plan for handling and disposal is essential to maintain a safe laboratory environment.
A. Handling Procedure
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of 6-iodo-2,3-dihydro-1H-indole HCl.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use a spatula for transferring the solid compound. Avoid creating dust by handling the material gently.
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
-
During the Reaction:
-
Keep all containers with 6-iodo-2,3-dihydro-1H-indole HCl tightly closed when not in use.[3]
-
Clearly label all vessels containing the compound.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the spatula and any other equipment used, with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.
-
B. Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
C. Spill Management
-
Small Spills (in a fume hood):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
D. Disposal Plan
All waste containing 6-iodo-2,3-dihydro-1H-indole HCl, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3]
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "6-iodo-2,3-dihydro-1H-indole HCl".
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
-
Caption: Step-by-step workflow for the safe disposal of chemical waste.
By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with 6-iodo-2,3-dihydro-1H-indole HCl, ensuring a safe and productive research environment.
References
- Fisher Scientific. (2010, September 21). Safety Data Sheet.
- Chem-Impex. 6-Iodo-2,3-dihydro-1H-indole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Duke Kunshan University. PPE Requirement.
- Fisher Scientific. (2023, October 13). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE.
- Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88, 11497-11503.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Hardy Diagnostics. (2007, December 21). Material Safety Data Sheet.
- Cayman Chemical. (2025, November 12). Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
